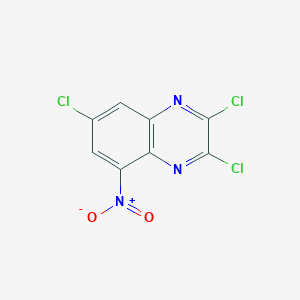

5-Nitro-2,3,7-trichloroquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H2Cl3N3O2 |

|---|---|

Molecular Weight |

278.5 g/mol |

IUPAC Name |

2,3,7-trichloro-5-nitroquinoxaline |

InChI |

InChI=1S/C8H2Cl3N3O2/c9-3-1-4-6(5(2-3)14(15)16)13-8(11)7(10)12-4/h1-2H |

InChI Key |

DUBINERALUDRHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)[N+](=O)[O-])Cl |

Synonyms |

2,3,7-trichloro-5-nitroquinoxaline |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitro 2,3,7 Trichloroquinoxaline

Precursor Synthesis and Intermediate Functionalization

The foundation of the synthesis for 5-Nitro-2,3,7-trichloroquinoxaline lies in the preparation of a specifically substituted ortho-phenylenediamine precursor. This initial step is critical as it installs the required chloro and nitro groups on the benzene (B151609) ring, thereby dictating the final substitution pattern and circumventing potential issues with regioselectivity in later stages.

Synthesis of Substituted ortho-Phenylenediamine Derivatives

The primary precursor required for this synthesis is 4-chloro-6-nitro-ortho-phenylenediamine . The preparation of such a molecule typically begins with a commercially available, appropriately substituted benzene derivative. A common strategy involves the nitration of a chloroaniline or dichlorobenzene followed by selective reduction.

One plausible route starts from 1,4-dichlorobenzene. Nitration of this starting material yields 2,5-dichloro-nitrobenzene. google.com Subsequent reaction with aqueous ammonium (B1175870) hydroxide (B78521) can selectively replace the chlorine atom at the C-2 position (activated by the adjacent nitro group) to produce 4-chloro-2-nitroaniline. google.com The final step to generate the required diamine is the selective reduction of the nitro group at the C-2 position without affecting the C-4 chloro substituent or the other nitro group that would be introduced. Standard reduction methods, such as using tin and hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd/C), are employed for converting nitroanilines to phenylenediamines. google.comorgsyn.org

An alternative approach demonstrates the principle of building up substitutions on an aniline (B41778) ring. For instance, a process can start with 3-chloro-4-fluoro benzamine, which undergoes acetylation to protect the amino group. nih.gov This is followed by a nitration step and subsequent reduction of the nitro group to an amine, ultimately yielding a substituted 1,2-diaminobenzene derivative. nih.gov This highlights a general strategy where sequential protection, nitration, and reduction steps are used to construct the precisely substituted diamine precursor.

Cyclocondensation Reactions for Quinoxaline (B1680401) Ring Formation

The quintessential step in forming the quinoxaline scaffold is the cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov This reaction is a robust and widely used method for creating the bicyclic pyrazine-benzene ring system. nih.gov

To synthesize the core of the target molecule, 4-chloro-6-nitro-ortho-phenylenediamine is condensed with a suitable 1,2-dicarbonyl synthon. For the ultimate goal of producing a 2,3-dichloroquinoxaline (B139996), a common and effective strategy is to first form the 2,3-dihydroxyquinoxaline (B1670375) intermediate. This is achieved by using oxalic acid or its derivatives as the dicarbonyl partner. The reaction between the substituted ortho-phenylenediamine and oxalic acid, typically under acidic conditions and heating, leads to the formation of 7-chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione . sapub.org This dione (B5365651) exists in tautomeric equilibrium with the dihydroxy form and serves as a stable intermediate that is readily carried forward to the subsequent chlorination step.

Strategic Introduction of Halogen and Nitro Groups

With the substituted quinoxaline-2,3-dione in hand, the next phase of the synthesis focuses on the installation of the remaining chloro groups and ensuring the correct placement of the nitro group. The strategy of using a pre-functionalized precursor is key to controlling the regiochemistry.

Regioselective Chlorination Procedures

The chlorination process occurs in two distinct conceptual stages. The first, the introduction of the chlorine atom at the C-7 position, is accomplished by design through the use of the 4-chloro-6-nitro-ortho-phenylenediamine precursor.

The second and more explicit chlorination step is the conversion of the 7-chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione intermediate into the target This compound . This transformation is a standard procedure for converting hydroxyl groups on nitrogen-containing heterocycles into chloro groups. The most common reagent for this purpose is phosphorus oxychloride (POCl₃), often used in excess as both a reagent and a solvent. nih.govresearchgate.net The reaction may be accelerated by the addition of phosphorus pentachloride (PCl₅) or a tertiary amine base like pyridine (B92270). nih.govprepchem.com The mixture is typically heated under reflux to drive the reaction to completion. For example, 2,3-dihydroxyquinoxaline can be converted to 2,3-dichloroquinoxaline in high yield by refluxing with POCl₃ or a mixture of thionyl chloride and DMF. chemicalbook.com

| Reagent(s) | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| POCl₃ | None (reagent as solvent) | 100 °C (Reflux) | 3 h | 92% | chemicalbook.com |

| SOCl₂, DMF (cat.) | 1-Chlorobutane | 79-100 °C (Reflux) | 1 h | 98% | chemicalbook.com |

| POCl₃, Pyridine | None (solvent-free) | 140 °C (Sealed Reactor) | 2 h | 96% | nih.gov |

| POCl₃, PCl₅ | None (reagent as solvent) | Reflux | 1 h | Good | prepchem.com |

Directed Nitration Pathways and Control of Substitution Patterns

The regioselective placement of the nitro group at the C-5 position is a critical aspect of the synthesis. Attempting to directly nitrate (B79036) 2,3,7-trichloroquinoxaline would likely result in a complex mixture of isomers due to the competing directing effects of the existing chloro substituents and the pyrazine (B50134) ring nitrogens. Therefore, a more controlled and strategic approach is employed.

The synthesis circumvents this issue by introducing the nitro group at the precursor stage. By starting with 4-chloro-6-nitro-ortho-phenylenediamine , the position of the nitro group is fixed early in the sequence. The cyclocondensation reaction to form the quinoxaline ring preserves this substitution pattern, directly yielding the 5-nitro- and 7-chloro-substituted quinoxaline core. This method provides absolute control over the substitution pattern on the benzene portion of the molecule, a common and powerful strategy in complex aromatic synthesis. While methods for direct nitration of certain quinoxaline derivatives exist, they are often substrate-specific and depend heavily on the existing substituents. rsc.org For polysubstituted systems, the precursor approach remains the most reliable pathway to a single, desired isomer.

Optimization of Reaction Conditions for Yield and Selectivity (e.g., Temperature, Solvent, Reagent Stoichiometry)

Optimizing reaction conditions is crucial for maximizing yield and purity in each step of this multi-step synthesis. Key parameters include temperature, solvent choice, and the stoichiometry of reagents.

For the cyclocondensation reaction , various conditions have been explored to improve efficiency. While traditional methods often require high temperatures in acidic media, modern protocols utilize catalysts to enable milder conditions. nih.gov Factors to optimize include:

Catalyst: The use of catalysts like alumina-supported heteropolyoxometalates or β-cyclodextrin can significantly increase reaction rates and yields, sometimes allowing the reaction to proceed at room temperature. nih.govresearchgate.net

Solvent: The choice of solvent can impact yield, with studies comparing ethanol (B145695), toluene, and water, among others. nih.govresearchgate.net In some green chemistry approaches, water is the preferred solvent. researchgate.net

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the substrates and catalyst used. nih.govresearchgate.net High temperatures can sometimes reduce yield by affecting catalyst stability or causing side reactions. researchgate.net

For the chlorination step using POCl₃, optimization focuses on:

Reagent Stoichiometry: While often used in excess, solvent-free procedures using near-equimolar amounts of POCl₃ in the presence of a base like pyridine have been developed for large-scale, efficient reactions. nih.gov

Temperature and Pressure: High temperatures (e.g., 140 °C) in a sealed reactor can shorten reaction times and improve conversion for less reactive substrates. nih.gov

Additives: The addition of PCl₅ can enhance the chlorinating power of POCl₃, while bases like DMF or pyridine can influence the reaction mechanism and facilitate the process. researchgate.netchemicalbook.com

The optimization of the precursor nitration step generally involves the standard conditions for electrophilic aromatic nitration:

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is standard. The ratio of these acids can be adjusted to control the reactivity. frontiersin.org

Temperature: This is a critical parameter. Nitration is highly exothermic, and maintaining a low temperature (e.g., 0-10 °C) is essential to prevent over-nitration and the formation of unwanted byproducts. frontiersin.org

| Reaction Step | Parameter | Variable | Impact on Yield/Selectivity | Reference |

|---|---|---|---|---|

| Cyclocondensation | Temperature | Room Temp. vs. Reflux | Lower temperatures can be effective with an appropriate catalyst, preventing side reactions. | researchgate.net |

| Solvent | Water, Ethanol, Toluene | Optimal solvent depends on catalyst and substrates; water is used in green protocols. | nih.govresearchgate.net | |

| Catalyst | None, β-CD, Lewis Acids | Catalysts can significantly increase yield and shorten reaction times. | nih.govresearchgate.net | |

| Chlorination | Reagents | POCl₃ vs. POCl₃/PCl₅ | PCl₅ can enhance reactivity for converting dihydroxy to dichloro groups. | prepchem.com |

| Conditions | Reflux vs. Sealed Reactor | High-temperature, solvent-free conditions in a sealed reactor can be efficient for scale-up. | nih.gov | |

| Nitration (Precursor) | Temperature | 0-10 °C vs. Higher Temp. | Low temperature is crucial for controlling regioselectivity and preventing dinitration. | frontiersin.org |

Development of Novel Synthetic Routes

The synthesis of highly substituted quinoxalines like this compound often requires innovative strategies to overcome challenges associated with regioselectivity and functional group tolerance. Modern synthetic chemistry has moved towards more efficient and streamlined processes.

One-Pot Reaction Strategies for Streamlined Synthesis

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For a polysubstituted compound such as this compound, a plausible one-pot strategy could be conceptualized based on established quinoxaline synthesis principles.

A prominent approach involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.govrsc.orgelsevierpure.com This method generates the quinoxaline ring system in a single operation. To adapt this for the target molecule, one would start with a highly substituted precursor, such as 4,6-dichloro-2-nitroaniline. The iron catalyst, often a cyclopentadienone iron complex, facilitates both the reduction of the nitro group to an amine and the oxidation of the vicinal diol to a 1,2-dicarbonyl compound in situ. nih.govelsevierpure.com The subsequent condensation of these intermediates forms the quinoxaline ring. The final chlorination at the 2 and 3 positions would then be required.

Another one-pot strategy could involve the condensation of a pre-functionalized diamine, like 4-chloro-6-nitro-1,2-phenylenediamine, with a chlorinated dicarbonyl species. While the classical Hinsberg condensation often requires harsh conditions, modern variations utilize milder catalysts and conditions. mdpi.comnih.gov The development of such a one-pot process would hinge on the careful selection of catalysts and reaction conditions to manage the reactivity of the multiple functional groups.

| Strategy | Key Reactants | Catalyst Example | Potential Advantages |

| Transfer Hydrogenation | Substituted 2-nitroaniline (B44862) (e.g., 4,6-dichloro-2-nitroaniline) and a vicinal diol | Cyclopentadienone iron complex | Avoids isolation of diamine intermediate; uses non-precious metal catalyst. nih.govrsc.org |

| Catalytic Condensation | Substituted o-phenylenediamine (B120857) (e.g., 4-chloro-6-nitro-1,2-phenylenediamine) and a 1,2-dicarbonyl compound | Iodine, Organocatalysts | Metal-free options available; can proceed under mild conditions. nih.gov |

Catalytic Approaches in Quinoxaline Functionalization

The direct functionalization of a pre-formed quinoxaline core via C-H activation is a powerful and atom-economical strategy. nih.govresearchgate.netmdpi.com For the synthesis of this compound, this could involve a multi-step functionalization of a simpler quinoxaline derivative.

Transition-metal catalysis, particularly with copper or palladium, is instrumental in these transformations. acs.orgacs.org For instance, a 7-chloro-5-nitroquinoxaline core could be subjected to catalytic C-H chlorination at the 2 and 3 positions. While direct C-H nitration and chlorination on the quinoxaline ring can be challenging, catalytic methods offer pathways that can overcome the limitations of traditional electrophilic aromatic substitution. Copper-catalyzed C-H functionalization, for example, has been shown to be effective for introducing various substituents onto the quinoxalin-2(1H)-one scaffold, a related structure. acs.org Researchers have also explored photocatalytic and electrocatalytic methods to drive these functionalizations under mild conditions. mdpi.comacs.org

A hypothetical catalytic route could involve:

Synthesis of a 7-chloro-5-nitroquinoxaline intermediate.

Subsequent transition-metal-catalyzed C-H chlorination at the 2 and 3 positions of the pyrazine ring. Agents like solid phosgene (B1210022) have been used for chlorination of related quinoxaline systems. google.com

These catalytic approaches are at the forefront of synthetic chemistry and are crucial for accessing complex molecules like this compound.

Advanced Purification and Isolation Techniques

The preparation of high-purity research materials is critically dependent on effective purification methods. For a compound like this compound, which is expected to be a solid with low solubility in common solvents, specialized techniques are required.

Chromatographic Separations for Complex Reaction Mixtures

Following a multi-step or one-pot synthesis, the crude product is often a complex mixture containing starting materials, intermediates, and byproducts. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of such mixtures.

For separating halogenated and nitrated aromatic compounds, reversed-phase HPLC is a common choice. The selection of the stationary phase (the column) is critical. Columns with specific selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can offer enhanced resolution for aromatic and halogenated compounds by leveraging different pi-pi interactions. chromforum.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Additives such as short-chain aliphatic sulfonic acids may be used to improve peak shape for nitrogen-containing heterocyclic compounds by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. chromforum.org

A typical HPLC method for the purification of this compound would be developed by systematically optimizing the following parameters:

| Parameter | Options | Purpose |

| Column (Stationary Phase) | C18, Phenyl-Hexyl, PFP | Provides different selectivities for aromatic/halogenated compounds. chromforum.orgsigmaaldrich.com |

| Mobile Phase (Solvent A) | Water, Buffered aqueous solution | The weak solvent in reversed-phase chromatography. |

| Mobile Phase (Solvent B) | Acetonitrile, Methanol | The strong organic solvent used to elute the compound. |

| Gradient | Stepwise or linear increase of Solvent B | To effectively separate compounds with different polarities. |

| Detector | UV-Vis (set at a wavelength of maximum absorbance) | To monitor the elution of the target compound. |

Crystallization and Recrystallization Methods for High Purity

Crystallization is the definitive method for obtaining materials in a highly purified, crystalline solid form, which is essential for unambiguous characterization (e.g., by X-ray crystallography) and for ensuring reproducibility in subsequent research applications.

The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. youtube.com The process involves dissolving the crude product in a minimal amount of a suitable hot solvent. As the solution cools slowly, it becomes supersaturated, and the target compound preferentially crystallizes, leaving impurities behind in the solvent (mother liquor).

For nitroaromatic compounds, specific crystallization protocols have been developed. One such method involves using nitric acid as the solvent, where controlled cooling of a saturated solution or emulsion leads to the formation of high-purity crystals. The final product is then isolated by filtration.

The selection of an appropriate solvent is crucial and is determined empirically. Common solvents for recrystallizing quinoxaline derivatives include ethanol, toluene, and dichloromethane. mdpi.comnih.gov For a poly-halogenated nitro-compound like this compound, a solvent system would be chosen that provides high solubility at elevated temperatures but low solubility at room temperature or below to maximize the recovery of the purified crystals. The process is often enhanced by allowing the solution to cool slowly and undisturbed to promote the growth of large, well-defined crystals.

Chemical Reactivity and Derivatization of 5 Nitro 2,3,7 Trichloroquinoxaline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. chemistrysteps.comlibretexts.org In the case of 5-Nitro-2,3,7-trichloroquinoxaline, the presence of both the pyrazine (B50134) nitrogen atoms and the powerful electron-withdrawing nitro group makes the quinoxaline (B1680401) system highly susceptible to nucleophilic attack. libretexts.orgopenstax.org This reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org

Differential Reactivity of Chloro Substituents at Varying Positions

The three chloro substituents on the this compound ring exhibit differential reactivity towards nucleophiles. The positions of the chloro groups relative to the activating nitro group and the ring nitrogens determine their susceptibility to substitution. Generally, chloro groups at positions activated by ortho or para electron-withdrawing groups are more readily displaced. In this specific molecule, the chloro groups at C-2 and C-7 are expected to be the most reactive.

The chloro group at C-2 is activated by the adjacent nitrogen atom in the pyrazine ring. The C-7 chloro substituent is situated para to one of the pyrazine nitrogens and is also influenced by the C-5 nitro group. The C-3 chloro group is primarily activated by the adjacent nitrogen atom. The precise order of reactivity can be influenced by the nature of the attacking nucleophile and the reaction conditions.

Influence of the Nitro Group on Ring Activation Towards Nucleophiles

The nitro group at the C-5 position plays a crucial role in activating the quinoxaline ring for nucleophilic aromatic substitution. chemistrysteps.comopenstax.org As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic system, making it more electrophilic and thus more susceptible to attack by nucleophiles. libretexts.orgyoutube.com

The activating effect of the nitro group is most pronounced at the ortho and para positions relative to its location. libretexts.orgopenstax.org This is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgopenstax.org In this compound, the nitro group at C-5 strongly activates the C-7 position for nucleophilic attack. This activation, coupled with the inherent reactivity of the chloro-substituted pyrazine ring, makes this compound a versatile precursor for the synthesis of a wide array of substituted quinoxalines.

Exploration of Various Nucleophiles (e.g., Amines, Alcohols, Thiols, Carbanions)

A diverse range of nucleophiles can be employed to displace the chloro substituents of this compound, leading to a variety of derivatives. The choice of nucleophile allows for the introduction of different functional groups and the modulation of the resulting molecule's properties.

Amines: Primary and secondary amines readily react with activated aryl halides. The reaction of this compound with various amines would be expected to yield amino-substituted quinoxalines. The regioselectivity of the substitution would depend on the reaction conditions and the relative reactivity of the chloro positions.

Alcohols and Thiols: Alkoxides and thiolates are also effective nucleophiles in SNAr reactions. Their reaction with this compound would lead to the formation of the corresponding ether and thioether derivatives.

Carbanions: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, can also participate in SNAr reactions, enabling the formation of new carbon-carbon bonds.

| Nucleophile | Expected Product Type |

| Amines (RNH2, R2NH) | Amino-substituted quinoxalines |

| Alcohols (ROH) / Alkoxides (RO-) | Ether-substituted quinoxalines |

| Thiols (RSH) / Thiolates (RS-) | Thioether-substituted quinoxalines |

| Carbanions (e.g., -CH(CO2Et)2) | Carbon-substituted quinoxalines |

Transformations Involving the Nitro Group

The nitro group of this compound is not merely a spectator group that activates the ring towards nucleophilic attack; it can also undergo various chemical transformations, further expanding the synthetic utility of this compound.

Selective Reduction Pathways to Amino-Substituted Quinoxalines

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This can be achieved using a variety of reducing agents. The selective reduction of the nitro group in the presence of the chloro substituents is a key challenge.

Commonly used methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C and H2), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). The choice of reducing agent and reaction conditions can be optimized to achieve the desired selectivity. The resulting amino-trichloroquinoxalines are valuable intermediates for the synthesis of more complex heterocyclic systems through reactions such as diazotization followed by substitution or cyclization reactions.

| Reducing Agent | Product |

| H2, Pd/C | 5-Amino-2,3,7-trichloroquinoxaline |

| Sn, HCl | 5-Amino-2,3,7-trichloroquinoxaline |

| Fe, HCl | 5-Amino-2,3,7-trichloroquinoxaline |

Nitration-Induced Rearrangements and Side Reactions

While the focus is on the reactivity of a pre-synthesized nitroquinoxaline, it is relevant to consider the potential for rearrangements and side reactions that can occur during the nitration of quinoxaline scaffolds. The introduction of a nitro group can sometimes be accompanied by unexpected rearrangements, particularly under harsh nitrating conditions. The specific substitution pattern of the starting quinoxaline can influence the outcome of the nitration reaction. While detailed studies on the nitration-induced rearrangements of 2,3,7-trichloroquinoxaline to form the 5-nitro derivative are not extensively documented in the provided search results, such phenomena are known in aromatic chemistry.

Electrophilic Substitution Reactions on the Quinoxaline Core

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry. However, the reactivity of the this compound system towards electrophiles is significantly diminished due to the electronic properties of its substituents.

Reactivity of the Aromatic Ring Towards Electrophiles

The quinoxaline ring system is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrazine ring. This deficiency is substantially amplified in this compound by the presence of strongly electron-withdrawing groups. The nitro group (-NO₂) is a powerful deactivating group, and the three chloro groups (-Cl) also withdraw electron density through their inductive effect (-I effect). lumenlearning.comdoubtnut.commsu.edu

Consequently, the entire heterocyclic system is strongly deactivated towards electrophilic attack. Both the benzene (B151609) and pyrazine rings exhibit reduced nucleophilicity. Reactions that typically proceed smoothly with benzene, such as nitration or Friedel-Crafts alkylation, would require extremely harsh conditions for this compound and may not occur at all. msu.edu The deactivation is comparable to that observed in compounds like nitrobenzene, which undergoes nitration millions of times slower than benzene. lumenlearning.comlibretexts.org

Table 1: Effect of Substituents on Reactivity in Electrophilic Aromatic Substitution

| Substituent | Effect on Benzene Ring | Reactivity |

| -CH₃ (Toluene) | Electron-donating | Activating |

| -H (Benzene) | Neutral | Baseline |

| -Cl (Chlorobenzene) | Weakly electron-withdrawing | Deactivating |

| -NO₂ (Nitrobenzene) | Strongly electron-withdrawing | Strongly Deactivating doubtnut.comlibretexts.org |

Directing Effects of Existing Substituents

In the unlikely event of an electrophilic substitution on the carbocyclic (benzene) ring, the position of the incoming electrophile would be dictated by the directing effects of the C5-nitro and C7-chloro substituents. The available positions for substitution are C6 and C8.

Nitro Group (-NO₂ at C5): This is a strong deactivating group and a meta-director. libretexts.orglibretexts.orgyoutube.com Relative to its position at C5, it would direct an incoming electrophile to positions C7 (already substituted) and, to a lesser extent, C3 (on the pyrazine ring and highly unfavored). It strongly deactivates all positions, but the meta position less so.

Chloro Group (-Cl at C7): Halogens are deactivating groups but are ortho-, para-directors due to the ability of their lone pairs to stabilize the intermediate carbocation through resonance. libretexts.orglibretexts.org The chloro group at C7 would direct an incoming electrophile to the ortho position (C8) and the para position (C5, already substituted).

Considering these effects, the C8 position is activated by the C7-chloro group (ortho-directing) while being less deactivated by the C5-nitro group compared to the C6 position. Therefore, any electrophilic attack would be predicted to occur preferentially at the C8 position. However, the overwhelming deactivation of the ring system makes such reactions synthetically challenging. youtube.com

Heterocycle Annulation and Ring Expansion Reactions

The electron-deficient nature of this compound makes it a candidate for reactions that involve the formation of new rings, known as annulation reactions. wikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems in a single step. libretexts.orgyoutube.com

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. nih.gov Given the electron-poor character of the pyrazine ring in this compound, it could potentially function as a dienophile, reacting with electron-rich dienes. Quinoxaline-based systems, particularly quinoxalinediones, have been shown to participate in Diels-Alder reactions, providing access to complex polycyclic structures. acs.orgresearchgate.net The reaction would likely involve the C=C bond within the pyrazine ring, although the chloro-substituents at C2 and C3 might sterically hinder the approach of the diene.

1,3-Dipolar Cycloadditions: These reactions occur between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgnih.gov The electron-deficient quinoxaline system can act as a dipolarophile, reacting with various 1,3-dipoles such as azides, nitrile oxides, or nitrones. rsc.orgyoutube.com For example, the reaction with an organic azide (B81097) could lead to the formation of a triazole ring fused to the quinoxaline core. youtube.com Quinoxalinium N-ylides have also been used as 1,3-dipoles to react with alkenes, leading to the synthesis of pyrrolo[1,2-a]quinoxalines. rsc.org

Condensation and Ring-Closing Reactions to Form Fused Systems

The presence of highly reactive chloro-substituents at the C2 and C3 positions opens up pathways for condensation and ring-closing reactions. These positions are highly activated towards nucleophilic aromatic substitution (SNAr).

By reacting this compound with bifunctional nucleophiles, new heterocyclic rings can be fused onto the quinoxaline framework. For instance:

Reaction with a 1,2-diamine (e.g., ethylenediamine) could replace the C2 and C3 chloroatoms to form a new six-membered pyrazine ring, resulting in a tetra-azaphenanthrene derivative.

Reaction with a 1,2-dithiol (e.g., ethane-1,2-dithiol) would yield a fused dithiin ring.

Reaction with o-phenylenediamine (B120857) could lead to the formation of complex, planar polycyclic aromatic systems.

These ring-closing reactions provide a modular approach to synthesizing a wide array of fused quinoxaline derivatives, which are of interest for their potential photophysical and biological properties. mdpi.comyoutube.com

Functionalization for Complex Molecular Architectures

The substituents on the this compound ring serve as versatile handles for further functionalization, enabling the construction of more elaborate molecular structures.

Nucleophilic Aromatic Substitution (SNAr): The chloroatoms at positions C2 and C3 are exceptionally labile and can be readily displaced by a wide variety of nucleophiles. This allows for the introduction of diverse functional groups, including:

O-Nucleophiles: Alkoxides and phenoxides to form ethers.

N-Nucleophiles: Amines (primary and secondary) to synthesize amino-substituted quinoxalines. mdpi.com

S-Nucleophiles: Thiols to produce thioethers.

The chloroatom at C7 is on the carbocyclic ring and is significantly less reactive towards SNAr than those at C2 and C3. Its substitution would require more forcing conditions or different reaction pathways.

Reduction of the Nitro Group: The nitro group at C5 can be selectively reduced to an amino group (-NH₂). This transformation is a key step in many synthetic sequences as the resulting aniline-type functionality can be further modified. Common reactions for the amino group include:

Diazotization: Formation of a diazonium salt, which is a versatile intermediate for introducing a range of substituents (e.g., -OH, -CN, -F, -Cl, -Br, -I) via Sandmeyer-type reactions.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Formation of secondary or tertiary amines.

Metal-Catalyzed Cross-Coupling Reactions: The chloro substituent at C7, while unreactive to SNAr, can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for elaborating the molecular framework.

By strategically combining these transformations, this compound can serve as a versatile building block for the synthesis of complex, highly functionalized heterocyclic compounds. mdpi.com

Introduction of Diverse Chemical Tags and Linkers

The strategic attachment of chemical tags and linkers is fundamental for applications such as bioconjugation, fluorescent labeling, and the development of targeted therapeutics. For a molecule like this compound, the three chlorine atoms at positions 2, 3, and 7 represent reactive sites for introducing such moieties. It is anticipated that nucleophiles like amines, thiols, and alcohols could displace these chlorine atoms to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

This would enable the incorporation of a wide array of functional groups, including:

Amines: Primary and secondary amines could be used to introduce alkyl or aryl groups, or more complex linkers bearing terminal functional groups like carboxylic acids, esters, or azides for further conjugation.

Thiols: Thiol-containing molecules could attach moieties for surface binding (e.g., on gold nanoparticles) or introduce biocompatible linkers like polyethylene (B3416737) glycol (PEG).

Alcohols: Alkoxides could be used to introduce ether linkages, providing another avenue for chemical diversity.

Despite the high probability of these reactions, no specific examples, reaction conditions, or yields for the derivatization of this compound have been documented in the reviewed literature.

Synthesis of Dimeric and Oligomeric Quinoxaline Structures

The creation of dimers and oligomers from a monomeric unit is a key strategy for developing molecules with novel photophysical properties, enhanced biological activity, or unique material characteristics. Using this compound as a building block, such larger structures could be envisioned through several synthetic pathways.

For instance, reacting the parent molecule with bifunctional nucleophiles (e.g., diamines, dithiols) could lead to the formation of dimeric structures where two quinoxaline units are connected by a linker. Controlled, stepwise reactions could potentially allow for the synthesis of well-defined oligomers.

However, a search for published research detailing the synthesis of dimers or oligomers specifically derived from this compound did not return any relevant findings. There are no available data tables or research findings that describe the methodologies or characterization of such compounds.

Advanced Spectroscopic and Structural Characterization of 5 Nitro 2,3,7 Trichloroquinoxaline and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For 5-Nitro-2,3,7-trichloroquinoxaline (C₈HCl₃N₃O₂), the expected exact mass can be calculated with high precision.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. The initial molecular ion peak [M]⁺ would be observable, with a distinctive isotopic pattern due to the presence of three chlorine atoms. Subsequent fragmentation could involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), leading to significant fragment ions. The sequential loss of chlorine atoms and cleavage of the quinoxaline (B1680401) ring system would produce a series of smaller fragment ions, providing valuable structural information.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z | Description |

| [C₈HCl₃N₃O₂]⁺ | 290.9158 | Molecular Ion [M]⁺ |

| [C₈HCl₃N₃O]⁺ | 274.9209 | Loss of Oxygen |

| [C₈HCl₃N₂]⁺ | 244.9389 | Loss of NO₂ |

| [C₈HCl₂N₃O₂]⁺ | 255.9548 | Loss of Cl |

Note: The m/z values are calculated for the most abundant isotopes and would be accompanied by a characteristic isotopic pattern in an experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed structural map can be constructed.

In the ¹H NMR spectrum of this compound, only one aromatic proton is present on the quinoxaline ring system at the C6 position. The chemical shift of this proton would be significantly influenced by the surrounding electron-withdrawing groups (nitro and chloro). The nitro group at position 5 and the chlorine atom at position 7 will deshield the C6 proton, causing its resonance to appear at a relatively high chemical shift, likely in the range of 8.0-8.5 ppm. Due to the absence of adjacent protons, this signal would appear as a singlet.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | 8.0 - 8.5 | s (singlet) |

Note: Prediction is based on the analysis of similar substituted quinoxaline and nitroaromatic systems.

The carbons directly attached to the electronegative chlorine (C-2, C-3, C-7) and nitrogen atoms (C-4a, C-8a) will be significantly deshielded and appear at lower field. The carbon bearing the nitro group (C-5) will also be deshielded. The remaining carbons (C-6, C-8) will resonate at higher fields. For instance, ¹³C NMR data for 2,6,7-Trichloro-quinoxaline shows signals in the aromatic region that can serve as a reference for predicting the shifts in the target molecule. spectrabase.com

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-3 | 145 - 155 |

| C-4a, C-8a | 140 - 150 |

| C-5 | 148 - 158 |

| C-6 | 125 - 135 |

| C-7 | 135 - 145 |

| C-8 | 120 - 130 |

Note: These are estimated ranges based on the known effects of substituents on aromatic systems and data from related compounds.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY spectrum would be of limited use for the quinoxaline core due to the presence of only a single, isolated proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show a direct correlation between the C-6 carbon and its attached proton (H-6), confirming their assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the nitro group (NO₂). Asymmetric and symmetric stretching vibrations of the N-O bonds are expected in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-Cl stretching vibrations would appear in the lower frequency region, typically between 600 and 800 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the quinoxaline ring would be observed in the 1400-1600 cm⁻¹ range. The C-H stretching vibration for the single aromatic proton would be found around 3000-3100 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1335 - 1370 |

| Aromatic C=C, C=N | Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the quinoxaline ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinoxaline ring system is a chromophore that absorbs in the UV region. The presence of the nitro group, a strong auxochrome and chromophore itself, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths.

The spectrum would likely exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions of the extended aromatic system would be the most intense. The n → π* transition, associated with the non-bonding electrons of the nitrogen atoms in the quinoxaline ring and the oxygen atoms of the nitro group, would be of lower intensity and might be observed as a shoulder on the main absorption bands. For comparison, 5-nitro-2,3-bis(2-pyridyl)quinoxaline, a related compound, exhibits strong absorption bands in the UV-Vis spectrum. researchgate.net

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λmax (nm) |

| π → π | 250 - 350 |

| n → π | 350 - 450 |

Note: The exact absorption maxima would be dependent on the solvent used for the measurement.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, providing precise atomic coordinates in the solid state. This technique is unparalleled in its ability to elucidate the solid-state conformation, including bond lengths, bond angles, and torsional angles, which dictate the molecule's packing in the crystal lattice. Furthermore, for chiral molecules, single-crystal X-ray diffraction can determine the absolute stereochemistry through the analysis of anomalous dispersion effects.

While, to date, a single-crystal X-ray structure of this compound has not been reported in publicly accessible databases, the crystallographic analysis of closely related derivatives offers significant insight into the expected structural characteristics of the 5-nitroquinoxaline (B91601) core. The study of these analogues provides a robust framework for understanding the influence of substituents on the molecular geometry and intermolecular interactions.

A pertinent example is the detailed crystallographic study of 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline . The analysis of this derivative reveals critical conformational features that are likely to be conserved in this compound. The compound 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline was synthesized through the condensation of 2,2'-thenil with 3-nitro-1,2-phenylenediamine in refluxing acetic acid. nih.goviucr.org Single crystals suitable for X-ray diffraction were obtained by recrystallization from an ethanol (B145695) solution. nih.goviucr.org

The crystal structure was solved in the monoclinic space group P21. nih.goviucr.orgiucr.orgresearchgate.net The analysis provides a clear picture of the molecule's conformation in the solid state. A crucial finding is the orientation of the nitro group relative to the quinoxaline ring system. The nitro group is twisted out of the mean plane of the quinoxaline unit by a dihedral angle of 43.07 (6)°. nih.goviucr.orgiucr.org This non-planar arrangement is a common feature in related 5-nitroquinoxaline structures, such as 5-nitro-2,3-bis(2-pyridyl)quinoxaline , where the corresponding angles are 44.96° and 50.93° for the two independent molecules in the asymmetric unit. nih.goviucr.orgiucr.orgnih.gov This suggests that steric and electronic factors inherent to the 5-nitroquinoxaline scaffold favor a twisted conformation for the nitro group.

Furthermore, the thiophenyl substituents also adopt a non-coplanar orientation with respect to the central quinoxaline ring. The dihedral angles between the mean plane of the quinoxaline unit and the two thienyl rings are 35.16 (5)° and 24.94 (3)°. nih.goviucr.orgiucr.org This "trans-trans" arrangement, where the sulfur atoms of the thiophene (B33073) rings are positioned away from each other relative to the quinoxaline plane, likely minimizes steric hindrance. nih.goviucr.org

The detailed crystallographic data for 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline iucr.orgresearchgate.net

| Parameter | Value |

|---|---|

| Chemical formula | C₁₆H₉N₃O₂S₂ |

| Formula weight | 339.38 |

| Temperature | 293 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 9.6598 (4) |

| b (Å) | 7.4249 (3) |

| c (Å) | 11.2457 (6) |

| β (°) | 109.745 (5) |

| Volume (ų) | 759.15 (6) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.485 |

| Absorption coefficient (mm⁻¹) | 0.36 |

| F(000) | 348 |

| Crystal size (mm) | 0.42 × 0.34 × 0.21 |

| θ range for data collection (°) | 4.2 to 34.7 |

| Reflections collected | 12526 |

| Independent reflections | 6073 |

| Rint | 0.021 |

| Goodness-of-fit on F² | 0.81 |

| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.076 |

| R indices (all data) | R1 = 0.076, wR2 = 0.081 |

Regarding absolute stereochemistry, this compound itself is an achiral molecule. However, if chiral derivatives were to be synthesized, X-ray crystallography would be the definitive method to determine their absolute configuration. nih.govresearchgate.netresearchgate.netspringernature.com This is typically achieved through the Bijvoet method, which relies on the anomalous scattering of X-rays by the atoms in the crystal. nih.govresearchgate.net The differences in intensity between Friedel pairs (reflections h,k,l and -h,-k,-l) are analyzed, and the Flack parameter is refined. A Flack parameter value close to 0 for the correct enantiomer and close to 1 for the inverted structure provides a high level of confidence in the assignment of the absolute configuration. researchgate.net In the case of 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline, the refined Flack parameter of 0.02 (4) is consistent with its achiral nature, as it crystallizes in a centrosymmetric space group is not applicable here, but the principle remains the key method for chiral analogues. iucr.org

Theoretical and Computational Chemistry Studies of 5 Nitro 2,3,7 Trichloroquinoxaline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. For 5-Nitro-2,3,7-trichloroquinoxaline, these calculations can predict its geometry, electronic distribution, and inherent reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for optimizing molecular geometries and determining various electronic properties. In the study of quinoxaline (B1680401) derivatives, DFT has been employed to investigate their structural and electronic characteristics. researchgate.net For instance, DFT calculations can determine bond lengths, bond angles, and dihedral angles of this compound, providing a precise three-dimensional model of the molecule.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's behavior. The distribution of electron density, for example, reveals the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions with other chemical species. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the electrostatic potential on the electron density surface, highlighting areas prone to electrophilic or nucleophilic attack. For similar compounds, DFT has been used to study charge distribution and molecular electrostatic potential. scienceopen.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are critical in predicting how a molecule will react.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For large systems, where FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to maintain a localized picture of reactivity. nih.gov

For this compound, FMO analysis would predict its susceptibility to nucleophilic or electrophilic attack. The presence of the electron-withdrawing nitro group and chlorine atoms is expected to lower the energy of the LUMO, making the quinoxaline ring system susceptible to nucleophilic aromatic substitution reactions. The specific locations of the HOMO and LUMO on the molecule would pinpoint the most probable sites for such reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Note: This data is illustrative and would need to be calculated using appropriate quantum chemistry software.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For a molecule like this compound, MD simulations can be used to study its flexibility and preferred conformations in different environments, such as in solution or in a crystal lattice. These simulations can also model how the molecule interacts with other molecules, including solvents or potential reaction partners. For instance, MD simulations have been used to study the stability of docked complexes of quinoxaline derivatives with biological targets. researchgate.netnih.gov In the context of materials science, MD simulations could predict how molecules of this compound pack in a solid state, which would influence its bulk properties.

Reaction Mechanism Elucidation via Transition State Theory and Energy Profile Mapping

Understanding the detailed mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry provides powerful tools for elucidating reaction pathways and identifying key intermediates and transition states.

Transition State Theory is used to calculate the rate of a reaction by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the structures of all intermediates and transition states and calculating their relative energies.

For this compound, this approach could be used to study, for example, the mechanism of nucleophilic aromatic substitution, a common reaction for such electron-deficient aromatic systems. The calculations would reveal whether the reaction proceeds through a Meisenheimer complex and would determine the activation energies for the substitution at different positions on the quinoxaline ring.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Material Attributes

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural features of molecules with their macroscopic properties. By developing mathematical models based on a set of known compounds, QSPR can be used to predict the properties of new, unsynthesized molecules.

In the context of non-biological materials, QSPR could be applied to predict properties of this compound and related compounds, such as their solubility, melting point, or electronic conductivity. The "descriptors" used in QSPR models can be derived from the molecular structure and include topological, geometric, and electronic parameters. For example, QSPR studies have been conducted on quinolone antibiotics to correlate their topological indices with physicochemical properties. researchgate.net

In Silico Design of Novel Quinoxaline-Based Compounds with Desired Properties

The ultimate goal of many computational chemistry studies is the in silico design of new molecules with specific, desirable properties. By understanding the structure-property relationships of a lead compound like this compound, chemists can computationally design and screen libraries of related molecules to identify candidates with enhanced characteristics.

For instance, if the goal is to develop a new material with specific electronic properties, computational methods can be used to predict how modifications to the chemical structure of this compound—such as changing the substituents or their positions—would affect its HOMO-LUMO gap and other electronic parameters. This in silico screening process can significantly reduce the time and cost associated with experimental synthesis and testing. researchgate.netfrontiersin.orgnih.gov The design and synthesis of novel quinoxaline derivatives as potential inhibitors for various biological targets is an active area of research. rsc.orgnih.govjohnshopkins.edu

Exploration of Non Biological Applications and Materials Science Potential of 5 Nitro 2,3,7 Trichloroquinoxaline Derivatives

A Versatile Hub in Multi-Step Organic Synthesis

The reactivity of the chloro- and nitro- groups on the quinoxaline (B1680401) core makes 5-nitro-2,3,7-trichloroquinoxaline a highly adaptable intermediate for the synthesis of more complex molecules. This versatility is particularly evident in its application as a precursor for agrochemicals and specialty chemicals, and as a foundational element for constructing intricate heterocyclic systems.

A Stepping Stone to Agrochemicals and Specialty Chemicals

While direct research on this compound as a precursor for specific, commercially available agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in various classes of pesticides and herbicides. The quinoxaline core itself is a known toxophore in certain agrochemical applications. The trichloro- and nitro-substituents on the this compound molecule provide multiple reaction sites for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This adaptability makes it a plausible, though not explicitly documented, starting material for the synthesis of novel agrochemical candidates.

The term "specialty chemicals" encompasses a broad range of compounds with specific functions. The reactivity of this compound allows for its conversion into various derivatives with tailored properties. For example, the chlorine atoms can be displaced by amines, alcohols, or thiols to create a library of new compounds with potential applications as dyes, pigments, or electronic materials. The nitro group can also be reduced to an amino group, which can then be further functionalized. This high degree of chemical tunability positions this compound as a valuable intermediate in the synthesis of a diverse array of specialty chemicals.

Architect of Complex Heterocyclic Systems

The true strength of this compound as a synthetic tool lies in its utility as a building block for more complex heterocyclic systems. sigmaaldrich.comapolloscientific.co.uk Heterocyclic compounds are of immense importance in medicinal chemistry, materials science, and various other fields. The quinoxaline core of this compound can be readily modified and expanded upon to generate a vast array of novel heterocyclic structures.

For instance, the chlorine atoms can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce new carbon-carbon bonds and build larger, more complex aromatic systems. The nitro group can be a precursor for the formation of other heterocyclic rings, such as pyrazoles or triazoles, through various cyclization reactions. This ability to serve as a scaffold for the construction of elaborate molecular architectures makes this compound a valuable tool for synthetic chemists seeking to create novel compounds with unique properties.

Engineering Advanced Functional Materials and Polymers

The inherent electronic and structural features of the this compound core make it an attractive component for the design of functional materials and polymers with tailored optical, electronic, and self-assembly properties.

Integration into Polymer Architectures

The incorporation of this compound derivatives into polymer backbones or as side chains can significantly modify the properties of the resulting materials. When integrated into the main chain, the rigid quinoxaline unit can enhance the thermal stability and mechanical strength of the polymer. The electron-withdrawing nature of the nitro and chloro groups can also influence the polymer's electronic properties, making it a candidate for applications in organic electronics.

As a side chain, the quinoxaline derivative can be attached to a flexible polymer backbone, allowing for the combination of the polymer's processability with the functional properties of the quinoxaline unit. This approach can lead to the development of materials with tunable refractive indices, improved dielectric properties, or specific light-absorbing or emitting characteristics. Research into 5-nitro-isophthalic acid based Co(II)-coordination polymers has demonstrated the creation of diverse structural frameworks. researchgate.net

Illuminating the Path in Optoelectronics and Photonics

The field of optoelectronics and photonics has seen a surge in the use of organic materials, and quinoxaline derivatives have emerged as promising candidates. google.comrsc.org While direct studies on this compound for these applications are limited, its derivatives have shown potential as fluorophores, charge transport materials, and components in organic light-emitting diodes (OLEDs).

| Application Area | Potential Role of this compound Derivatives | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Electron Transport Layer, Host Material, Emitter | Electron-deficient nature, thermal stability, tunable electronic properties |

| Fluorophores | Core of fluorescent molecules | Extended π-system, tunable absorption/emission spectra |

| Charge Transport Materials | Electron transport in electronic devices | Electron-deficient core, potential for high electron mobility |

Orchestrating Order in Liquid Crystalline Phases and Supramolecular Assemblies

The rigid, planar structure of the quinoxaline core makes it an excellent candidate for the design of liquid crystalline materials. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. By attaching flexible alkyl chains to the this compound core, it is possible to induce the formation of liquid crystalline phases. The specific type of liquid crystalline phase (e.g., nematic, smectic) can be controlled by the length and branching of the alkyl chains.

Furthermore, the presence of the nitro group and chlorine atoms allows for the formation of specific intermolecular interactions, such as dipole-dipole interactions and halogen bonding. These interactions can be exploited to direct the self-assembly of this compound derivatives into well-defined supramolecular structures. These assemblies can take the form of one-dimensional stacks, two-dimensional sheets, or even more complex three-dimensional networks. The ability to control the self-assembly of these molecules opens up possibilities for the creation of new materials with ordered structures and anisotropic properties, which could find applications in areas such as sensors, catalysts, and molecular electronics.

Advanced Chemical Sensing and Detection Platforms (non-biological applications only)

The development of chemosensors for the rapid, selective, and sensitive detection of environmental and industrial analytes is a critical area of research. bohrium.com Quinoxaline derivatives have emerged as a promising class of compounds for these applications due to their robust and tunable optical properties. mdpi.com Their utility as signaling units in sensors is well-established, with applications in detecting a wide range of species from metal cations and anions to neutral molecules. researchgate.netnih.gov

The design of chemosensors often involves integrating a recognition site (receptor) with a signaling unit (fluorophore or chromophore). The electron-deficient quinoxaline core is an excellent signaling platform. researchgate.net Interaction of an analyte with the receptor site modulates the electronic properties of the quinoxaline system, resulting in a detectable change in its absorption or emission spectrum.

Derivatives of quinoxaline have been successfully employed as sensors for various environmental pollutants. For instance, specific probes have been fabricated for the detection of the explosive picric acid in aqueous media. researchgate.net Other designs have focused on detecting hazardous volatile organic compounds (VOCs) like mesitylene, again in an aqueous environment. researchgate.net The versatility of the quinoxaline scaffold allows for the development of sensors for both metal cations (e.g., Fe³⁺, Cu²⁺, Hg²⁺) and anions, with some sensors demonstrating applicability in real water samples, highlighting their potential for environmental monitoring. researchgate.netnih.gov An aminoquinoxaline derivative has been shown to be a dual-responsive indicator for monitoring the pH of aqueous samples, including water from the Moscow River, confirming its suitability for real-world environmental analysis. mdpi.com

For a molecule like this compound, the strongly electron-withdrawing nitro and chloro groups would significantly lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhanced electron-deficient character could be advantageous in designing sensors based on Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) mechanisms. Nucleophilic substitution of the chlorine atoms, particularly at the 2- and 3-positions, provides a straightforward method to introduce specific receptor moieties designed to bind target environmental analytes.

| Quinoxaline Derivative Type | Target Analyte | Sensing Principle | Application Context | Reference |

|---|---|---|---|---|

| Amine-functionalized Quinoxaline | Picric Acid (PA) | Fluorescence Quenching | Aqueous Medium | researchgate.net |

| Aminoquinoxaline (QC1) | pH (Acidity) | Colorimetric & Fluorescent Shift | Aqueous Media / River Water | mdpi.com |

| Quinoxaline-hydrazinobenzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Colorimetric & Fluorogenic | Real Water Samples | researchgate.net |

| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Fe³⁺, Cu²⁺ | Colorimetric (Fe³⁺), Fluorescence Quenching (Cu²⁺) | Mineral & Drinking Water | nih.gov |

| N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine (HQphy) | Strongly Acidic pH | Colorimetric (Protonation-Deprotonation) | Discrimination of Trihaloacetic Acids | rsc.org |

The principles that make quinoxalines effective environmental sensors are equally applicable to industrial monitoring. Fluorescent probes are particularly valuable for their high sensitivity. The photophysical properties of quinoxaline derivatives can be finely tuned by chemical modification. researchgate.net For example, the introduction of bulky, rigid aromatic groups like pyrene (B120774) or carbazole (B46965) can enhance the glass transition temperature and influence fluorescence quantum efficiency. bohrium.com

Quinoxaline-based probes have been developed that exhibit solvatochromism, where the emission wavelength changes with the polarity of the solvent. rsc.org This property is highly relevant for industrial applications, such as monitoring solvent composition in chemical processes or determining the polarity of different environments. The development of a quinoxaline-based probe to estimate protein binding site polarity demonstrates the sensitivity of these fluorophores to their immediate molecular environment. rsc.org Similarly, probes capable of detecting trace amounts of water in organic solvents have been designed, an important quality control parameter in many industrial settings. researchgate.net

While no specific probes for industrial monitoring have been reported using this compound, its derivatives are prime candidates for such applications. The reactive chlorine atoms can be substituted with moieties that respond to specific industrial chemicals. The inherent fluorescence of the resulting quinoxaline derivative could be designed to turn "on" or "off," or to shift in wavelength, upon interaction with the target analyte, providing a clear signal for process monitoring.

Catalytic Applications

The electronic properties that make quinoxalines useful in sensing also suggest their potential in catalysis. The electron-deficient core can influence the activity of attached functional groups or the molecule as a whole.

Quinoxaline derivatives can act as N-donor ligands, similar to the well-known bipyridine or phenanthroline ligands, to coordinate with transition metals and form catalytically active complexes. For example, a nickel bromide/1,10-phenanthroline system has been shown to catalyze the synthesis of quinoxalines, and it is conceivable that a quinoxaline-based ligand could play a similar role. acs.org Functionalized titanocene (B72419) dichlorides have been used for the catalytic dechlorination of polychlorinated biphenyls (PCBs), a reaction that highlights the potential for metal complexes to act on chlorinated aromatic compounds. rsc.org

For a derivative like this compound, its utility as a ligand would depend on several factors. The nitrogen atoms of the pyrazine (B50134) ring possess lone pairs available for coordination. However, the strong electron-withdrawing nature of the nitro and chloro substituents would decrease the basicity of these nitrogen atoms, potentially weakening their coordination to a metal center. Furthermore, the chlorine atoms at the 2- and 3-positions could present significant steric hindrance, impeding the approach of a metal center. Conversely, should coordination occur, the electron-deficient nature of the ligand could modulate the redox properties of the metal center in a potentially beneficial way for certain catalytic cycles. No direct applications of this compound as a ligand have been reported, and its potential in this area remains a subject for exploratory research.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major branch of synthetic chemistry. youtube.com A key principle in some organocatalytic modes is the use of electron-deficient aromatic systems. Electron-deficient heteroarenium salts, such as substituted pyrimidinium and pyridinium (B92312) triflates, have proven to be highly effective catalysts for oxidation reactions using hydrogen peroxide. nih.govacs.org Their catalytic efficiency is attributed to their ability to readily form highly reactive adducts with nucleophiles like H₂O₂. nih.gov

The structure of this compound is fundamentally that of a highly electron-deficient heteroaromatic system. The presence of the pyrazine ring combined with four powerful electron-withdrawing groups makes it a strong candidate for organocatalytic applications based on this principle. It could potentially activate substrates through Lewis acidic interactions or other non-covalent bonding. For instance, in its protonated or alkylated (quaternized) form, it would constitute a heteroarenium salt analogous to the pyrimidinium catalysts and could be explored in oxidation or other reactions requiring activation of a nucleophile. While direct evidence for its use as an organocatalyst is not yet available, the underlying electronic properties make this a highly promising avenue for future investigation.

| Catalytic Role | Underlying Principle | Potential Application | Challenges / Considerations | Reference (Analogous Systems) |

|---|---|---|---|---|

| Ligand in Transition Metal Catalysis | Coordination via pyrazine nitrogen atoms to a metal center. | Redox reactions, cross-coupling, dechlorination. | Low basicity of N atoms due to withdrawing groups; steric hindrance from chloro-substituents. | rsc.org, acs.org |

| Organocatalyst | High electron-deficiency of the heteroaromatic core. | Activation of nucleophiles (e.g., H₂O₂) for oxidation reactions; Lewis acid catalysis. | Requires exploration; may need quaternization to form a more active heteroarenium salt. | nih.gov, acs.org |

Future Research Directions and Unexplored Avenues for 5 Nitro 2,3,7 Trichloroquinoxaline

Development of Sustainable and Green Synthetic Methodologies

Traditional synthetic routes for quinoxaline (B1680401) derivatives and nitroaromatic compounds often rely on harsh conditions, toxic solvents, and hazardous reagents, generating significant chemical waste. ijirt.orgaiche.org Future research must prioritize the development of green and sustainable methods for the synthesis of 5-Nitro-2,3,7-trichloroquinoxaline.

Key areas of focus should include:

Eco-Friendly Solvents and Catalysts: The classic synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ijirt.org Research should explore the use of green solvents like water or ethanol (B145695), which have shown promise in quinoxaline synthesis. tandfonline.comjocpr.com The use of reusable, heterogeneous catalysts, such as silica (B1680970) nanoparticles, heteropolyoxometalates, or various nanocatalysts, can replace corrosive acid catalysts, simplifying purification and minimizing waste. rsc.orgnih.govmdpi.com For instance, catalysts like nano-γ-Fe₂O₃–SO₃H have been used for quinoxaline synthesis under solvent-free conditions. rsc.org

Greener Nitration Techniques: The nitration step is often the most environmentally taxing part of the synthesis. Conventional methods use a mixture of nitric and sulfuric acids, leading to large volumes of acidic waste. aiche.org Future methodologies could employ dinitrogen pentoxide (N₂O₅) in a recyclable medium like liquefied 1,1,1,2-tetrafluoroethane, which offers high yields under mild conditions with minimal waste. nih.gov Other approaches, such as catalyst-free nitration using dilute aqueous nitric acid or photochemical nitration, also represent promising green alternatives that warrant investigation. nih.govresearchgate.net

Process Intensification: Techniques like microwave-assisted or ultrasonic-irradiated synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. ijirt.org Applying these energy-efficient methods to the synthesis of this compound could lead to more sustainable production at an industrial scale.

In-Depth Mechanistic Studies of Underpinning Reactivity

The reactivity of this compound is dominated by the nucleophilic aromatic substitution (SₙAr) of its chlorine atoms. The nitro group strongly activates the ring towards nucleophilic attack, making these substitutions feasible. wikipedia.orgmasterorganicchemistry.com However, the relative reactivity of the chlorine atoms at the 2, 3, and 7 positions has not been thoroughly elucidated.

Future research should focus on:

Regioselectivity of Substitution: A systematic study is needed to determine the order and selectivity of substitution at the C2, C3, and C7 positions. The electron-withdrawing nitro group at C5 is expected to exert a differential activating effect on the chloro-substituents. The SₙAr mechanism proceeds through a negatively charged Meisenheimer complex, and the stability of this intermediate dictates the reaction rate. youtube.comlibretexts.org The ortho and para positions relative to the activating group are most favorable for attack. masterorganicchemistry.com Therefore, the chlorine at C7 (ortho to the nitro group) is predicted to be the most reactive, followed by the chlorine at C2 (para-like position through the ring nitrogen). In-depth kinetic and product analysis studies with a variety of nucleophiles are required to confirm this hypothesis.

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide profound insights into the reaction mechanism. These in silico studies can map the potential energy surface for the attack of a nucleophile at each of the three carbon-chlorine bonds, calculate the activation energies, and predict the stability of the corresponding Meisenheimer intermediates. nih.govmdpi.com This computational approach can rationalize experimentally observed regioselectivity and guide the design of synthetic strategies for achieving desired substitution patterns.

Exploring Diverse Nucleophiles: Expanding the range of nucleophiles (N-based, O-based, S-based, C-based) used in reactions with this compound will not only generate a library of novel derivatives but also provide a more comprehensive understanding of its reactivity profile. nih.gov

Exploration of Chirality in this compound Derivatives

The parent molecule, this compound, is achiral. However, introducing chiral substituents can lead to enantiomerically pure derivatives with potentially unique biological activities. Chirality is a critical factor in drug discovery, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. ijirt.org

Future avenues of research include:

Asymmetric Synthesis: Developing synthetic routes that introduce chirality is a key objective. This could be achieved by reacting the parent compound with chiral nucleophiles or by employing chiral phase-transfer catalysts in substitution reactions.

Stereoselective Biological Activity: Many kinase inhibitors, a major class of therapeutic agents, are planar heterocyclic molecules. Introducing three-dimensionality through chiral centers can improve binding affinity and selectivity for the target protein's active site, leading to enhanced potency and a better safety profile. ijirt.org Derivatives of this compound could be designed as potential inhibitors for specific kinases or other biological targets, where the stereochemistry of a chiral side chain would be crucial for activity. For example, the FDA-approved kinase inhibitor Crizotinib was developed by exploiting chirality to improve its properties. ijirt.org

Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality

Hybrid organic-inorganic materials combine the properties of both components, often resulting in synergistic or enhanced functionalities. tandfonline.com Quinoxaline scaffolds are already used in materials science as components of dyes, organic semiconductors, and fluorescent materials. ijirt.orgrsc.org The highly functionalized nature of this compound makes it an attractive building block for novel hybrid materials.

Future research could explore:

Functionalized Linkers for MOFs: The chlorine atoms can be substituted with ligands capable of coordinating to metal ions, such as carboxylates or pyridyl groups. The resulting functionalized quinoxaline could serve as a bespoke organic linker for creating Metal-Organic Frameworks (MOFs). The nitro group could impart specific electronic properties or act as a reactive handle for post-synthetic modification of the MOF.

Covalent Grafting onto Surfaces: The compound can be chemically tethered to the surface of inorganic materials like silica (SiO₂) or titania (TiO₂) nanoparticles. tandfonline.com This could be achieved by first reacting one of the chlorine atoms with a silane-containing nucleophile. The resulting hybrid material could exhibit enhanced thermal stability, novel photophysical properties, or be used in specialized applications like membrane separations or heterogeneous catalysis. tandfonline.com These materials are typically classified based on the nature of the interaction between the organic and inorganic parts: Class I (weak interactions like hydrogen bonds) and Class II (strong covalent bonds). tandfonline.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction